![molecular formula C24H15ClN4O5 B2656353 3-(1,3-苯并二氧杂环-5-基甲基)-7-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]喹唑啉-2,4(1H,3H)-二酮 CAS No. 1207017-97-7](/img/no-structure.png)
3-(1,3-苯并二氧杂环-5-基甲基)-7-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子重排和新化合物合成
喹唑啉衍生物与特定试剂的反应性可导致形成新化合物的分子重排。例如,3-氯喹啉-2,4-二酮与乙醇胺反应,导致形成3-羟乙基氨基喹啉-2,4-二酮,进一步反应后可环化生成噻唑咪唑衍生物。这种反应性突出了喹唑啉衍生物在合成具有可能独特性质的新分子结构方面的潜力 (Klásek, Lyčka, & Rouchal, 2020)。
潜在的抗癌应用
喹唑啉酮衍生物表现出一系列生物活性,包括潜在的抗肿瘤作用。已经探索了新型喹唑啉酮化合物的合成,以对其对癌细胞系的细胞毒性进行评估,表明它们与抗癌剂的开发相关。这些研究揭示了该化合物在设计具有针对各种癌细胞系细胞毒活性的新型药学活性化合物中的效用 (Poorirani 等,2018)。
抗菌活性
从喹唑啉衍生物合成新的杂环化合物,如呋喃噻唑并嘧啶喹唑啉酮,已证明具有显着的抗菌活性。这些化合物已显示出抑制细菌和真菌生长的功效,表明它们作为抗菌剂的潜力 (Abu‐Hashem, 2018)。
对受体的结合亲和力
喹唑啉衍生物的结合数据和功能拮抗研究表明,它们可以被认为是获得选择性 Gly/NMDA 和 AMPA 受体拮抗剂的有用支架。引入特定的取代基可以产生对这些受体具有选择性亲和力的化合物,突出了该化合物在神经科学研究中的重要性 (Colotta 等,2004)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chlorobenzonitrile, hydrazine hydrate, and 3-chloro-2-nitrobenzoic acid.", "Starting Materials": [ "3-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "4-chlorobenzonitrile", "hydrazine hydrate", "3-chloro-2-nitrobenzoic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-hydroxyquinazoline-2,4(1H,3H)-dione (1.0 g, 6.0 mmol) and 1,3-benzodioxole (1.2 g, 8.4 mmol) in acetic anhydride (20 mL) and add sodium acetate (1.5 g, 18.0 mmol).", "b. Heat the reaction mixture at 120°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione as a white solid (1.0 g, 70%).", "Step 2: Synthesis of 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione", "a. Dissolve 4-chlorobenzonitrile (1.0 g, 7.0 mmol) and hydrazine hydrate (0.5 mL, 10.5 mmol) in ethanol (20 mL) and heat the reaction mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Dissolve the product in a mixture of sulfuric acid (5 mL) and water (5 mL) and heat the reaction mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "e. Extract the product with ethyl acetate (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "g. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione as a white solid (1.2 g, 80%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione (0.5 g, 1.5 mmol) and 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 1.8 mmol) in ethanol (20 mL).", "b. Add sodium hydroxide (0.3 g, 7.5 mmol) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, as a white solid (0.6 g, 50%)." ] } | |
CAS 编号 |
1207017-97-7 |
分子式 |
C24H15ClN4O5 |
分子量 |
474.86 |
IUPAC 名称 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-5-2-14(3-6-16)21-27-22(34-28-21)15-4-7-17-18(10-15)26-24(31)29(23(17)30)11-13-1-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI 键 |
RSMDNMPWYUAOAL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=C(C=C6)Cl)NC3=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2656271.png)
![1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl](/img/structure/B2656272.png)
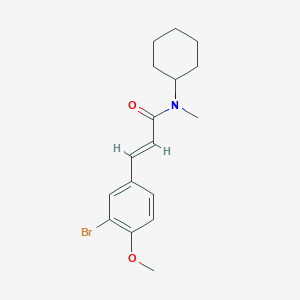
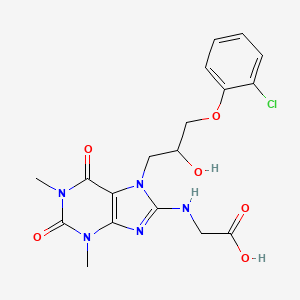
![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)
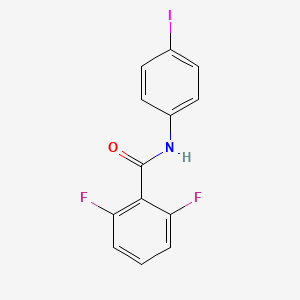
![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)
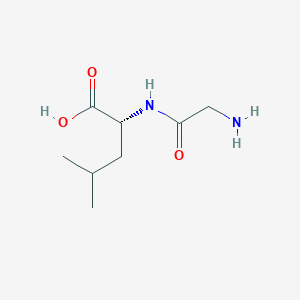
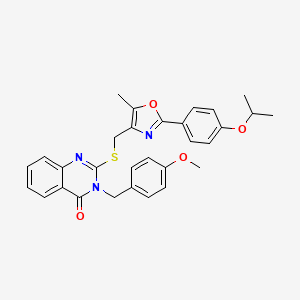
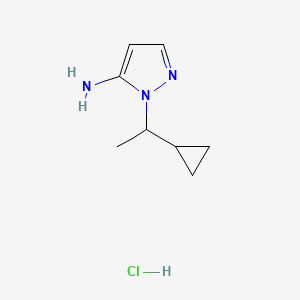
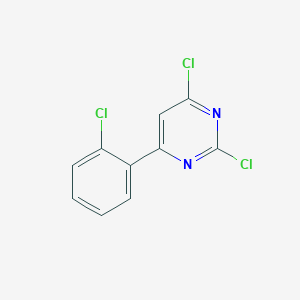
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)
